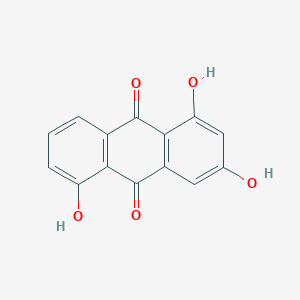![molecular formula C28H18 B15249065 1,2-Diphenylcyclobuta[b]anthracene CAS No. 49626-41-7](/img/structure/B15249065.png)
1,2-Diphenylcyclobuta[b]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylcyclobuta[b]anthracene is a polycyclic aromatic hydrocarbon that consists of an anthracene core with a cyclobutane ring fused to it and two phenyl groups attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylcyclobuta[b]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts cyclization, where a diarylmethane precursor undergoes cyclization in the presence of a Lewis acid catalyst . Another approach involves the use of metal-catalyzed reactions with alkynes to construct the anthracene framework .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,2-Diphenylcyclobuta[b]anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen atoms .
科学的研究の応用
1,2-Diphenylcyclobuta[b]anthracene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: Employed in the synthesis of polymeric materials and solar cells.
Biological Applications: Investigated for its potential antimicrobial and anti-inflammatory activities.
作用機序
The mechanism of action of 1,2-Diphenylcyclobuta[b]anthracene in its various applications involves its ability to interact with light and other molecules. In organic electronics, its extended conjugated π-system allows for efficient electron transport and light emission . In biological applications, its interaction with cellular components can lead to antimicrobial and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the cyclobutane ring.
Anthracene: The parent compound without phenyl groups or cyclobutane ring.
2,2’-Bianthracene: Another anthracene derivative with different substitution patterns.
Uniqueness
1,2-Diphenylcyclobuta[b]anthracene is unique due to the presence of the cyclobutane ring fused to the anthracene core, which imparts distinct photophysical and chemical properties.
特性
CAS番号 |
49626-41-7 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC名 |
13,14-diphenyltetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C28H18/c1-3-9-19(10-4-1)27-25-17-23-15-21-13-7-8-14-22(21)16-24(23)18-26(25)28(27)20-11-5-2-6-12-20/h1-18H |
InChIキー |
XEGMELRFVKNDQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=C5C=CC=CC5=CC4=CC3=C2C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
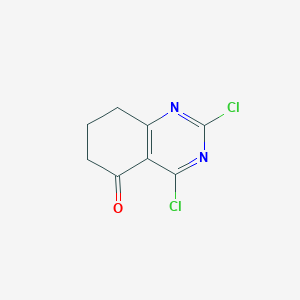
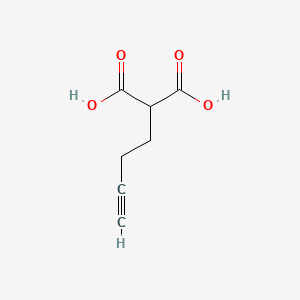
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
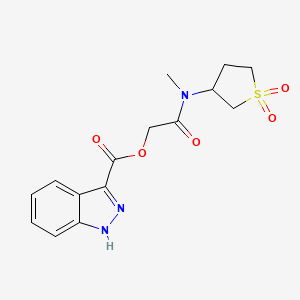
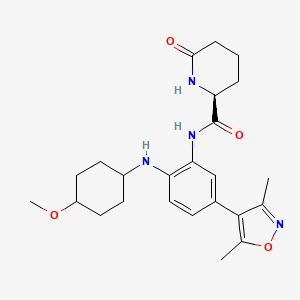
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
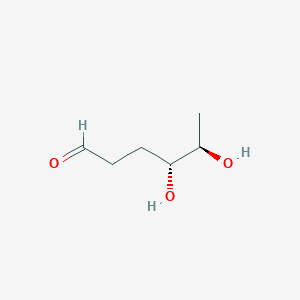
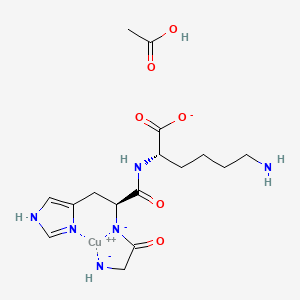
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
